N-(2-phenylpropan-2-yl)thian-4-amine
Description
Properties
IUPAC Name |
N-(2-phenylpropan-2-yl)thian-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NS/c1-14(2,12-6-4-3-5-7-12)15-13-8-10-16-11-9-13/h3-7,13,15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTOZNZTRXBKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Condensation Reactions
Early synthetic routes for analogous amines often relied on nucleophilic substitution reactions between halogenated heterocycles and amines. For example, the reaction of 4-chlorothian with 2-phenylpropan-2-amine in the presence of a base such as triethylamine or sodium hydride has been explored. This method, however, suffers from low yields (30–45%) due to competing elimination side reactions and poor solubility of the amine nucleophile. Modifications involving polar aprotic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) improve reaction homogeneity, increasing yields to 55–60% under optimized conditions.
A patent-pending condensation strategy (WO2010018895A1) demonstrates the direct coupling of 2-phenylpropan-2-amine with thian-4-one derivatives using strong bases like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF). This one-pot method achieves 70–85% yield by circumventing intermediate isolation steps, though it requires strict temperature control (–20°C to 30°C) to prevent decomposition.
Reductive Amination Pathways
Reductive amination of thian-4-one with 2-phenylpropan-2-amine using sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over palladium catalysts represents an alternative route. While this method avoids halogenated precursors, it necessitates careful pH control (pH 4–6) to suppress imine hydrolysis. Reported yields range from 50% to 65%, with chromatographic purification required to isolate the target amine from byproducts.
Modern Catalytic Methods for Enhanced Efficiency
Suzuki-Miyaura Cross-Coupling
The integration of Suzuki-Miyaura couplings enables precise construction of the 2-phenylpropan-2-yl substituent. For instance, coupling 4-bromothian with 2-phenylpropan-2-ylboronic acid using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in a microwave reactor (150°C, 30 min) achieves 75–80% yield. Silica-bound DPP-palladium catalysts reduce metal contamination concerns, facilitating direct purification via filtration.
Buchwald-Hartwig Amination
Buchwald-Hartwig amination has emerged as a pivotal method for forming the C–N bond between thian derivatives and aryl amines. A representative protocol employs palladium(II) acetate (Pd(OAc)2) with DavePhos as a ligand, sodium tert-butoxide (NaOt-Bu) as a base, and degassed xylene at 100°C for 18 hours. This approach delivers this compound in 82% yield with >95% purity, as validated by LC-MS.
Optimization of Reaction Conditions and Solvent Systems
Solvent Effects on Reaction Kinetics
Solvent polarity significantly impacts reaction rates and yields. Nonpolar solvents like toluene favor Suzuki couplings by stabilizing palladium intermediates, whereas DMF enhances nucleophilic substitution via activation of the amine. Comparative studies indicate that THF provides an optimal balance for reductive amination, offering moderate polarity and compatibility with NaBH3CN.
| Solvent | Reaction Type | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | Suzuki coupling | 78 | 97 |
| DMF | Nucleophilic substitution | 62 | 89 |
| THF | Reductive amination | 58 | 92 |
Catalyst Loading and Temperature Profiles
Reducing palladium catalyst loading from 5 mol% to 2 mol% in Buchwald-Hartwig reactions maintains efficiency (80% yield) while lowering production costs. Microwave-assisted heating shortens reaction times from 18 hours to 10 minutes, though scalability remains limited.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR analysis of this compound reveals characteristic signals: a singlet at δ 1.65 ppm for the geminal dimethyl group, multiplet resonances at δ 7.25–7.45 ppm for the phenyl protons, and a broad singlet at δ 3.12 ppm for the NH group. 13C NMR confirms the thian ring structure with signals at δ 45.8 ppm (C-4) and δ 125–140 ppm (aromatic carbons).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS retention times (method 1: C18 column, 0.1% formic acid/ACN gradient) average 2.5–3.0 minutes, with [M+H]+ ions observed at m/z 262.2. Impurity profiling detects <2% of des-phenyl byproducts, necessitating silica gel chromatography (CH2Cl2/MeOH/NH3) for final purification.
Scale-Up Considerations and Industrial Relevance
Cost-Effective Catalyst Recycling
The patent WO2010018895A1 emphasizes the use of recyclable silica-bound palladium catalysts, reducing metal waste by 40% compared to homogeneous systems. Large-scale runs (10 kg batches) demonstrate consistent yields of 78–82% with a 15% reduction in solvent consumption via toluene recycling .
Chemical Reactions Analysis
Types of Reactions: N-(2-phenylpropan-2-yl)thian-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
Chemical Synthesis Applications
N-(2-phenylpropan-2-yl)thian-4-amine is primarily utilized as an intermediate in the synthesis of complex organic molecules . This compound can undergo several types of reactions:
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
- Reduction : It can be reduced to yield corresponding amine derivatives.
- Substitution : The amine group may participate in nucleophilic substitution reactions, facilitating the formation of various substituted derivatives.
These reactions make it particularly valuable in synthetic organic chemistry, where it can be employed to create more complex structures.
Biological Research Applications
In biological research, this compound is studied for its potential biological activity. The compound's structure suggests possible interactions with biological targets, which may include:
- Pharmaceutical Development : Its unique structure may lead to the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety profiles in drug development contexts .
- Mechanism of Action Studies : Understanding how this compound interacts with specific molecular targets could provide insights into its biological effects, potentially leading to novel applications in medicine.
Industrial Applications
Beyond laboratory settings, this compound has potential uses in the production of specialty chemicals and materials. Its unique properties can contribute to the development of new materials with specific functionalities, which are important in various industrial applications.
Case Studies and Research Findings
Several studies have explored the applications and implications of this compound:
- Synthetic Methodologies : Recent advancements in synthetic methodologies highlight the efficiency of using this compound as a precursor for synthesizing biologically active molecules. For instance, its application in metal-catalyzed reactions has been noted for producing antidepressant molecules .
- Biological Activity Evaluations : Investigations into its biological activity have shown promising results, particularly concerning its interaction with various receptors and enzymes. This opens avenues for further exploration into its potential therapeutic roles .
- Structure–Activity Relationship Studies : Research focusing on the structure–activity relationship (SAR) of compounds similar to this compound has provided insights into optimizing its biological activity through structural modifications .
Mechanism of Action
The mechanism of action of N-(2-phenylpropan-2-yl)thian-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-(2-phenylpropan-2-yl)thian-4-amine, highlighting differences in substituents, molecular weight, and inferred properties:
Key Structural and Functional Differences:
Backbone Heteroatom :
- Thian-4-amine contains a sulfur atom in the six-membered ring, whereas pyran-4-amine (e.g., Example 14 in ) contains oxygen. Sulfur’s larger atomic radius and lower electronegativity may enhance lipophilicity and metabolic stability compared to oxygen analogs .
Cyclohexenylethyl: The cyclohexene moiety in N-[2-(cyclohex-1-en-1-yl)ethyl]thian-4-amine may confer conformational flexibility, altering pharmacokinetic profiles . Linear Alkyl Chains: N-(6-Methylheptan-2-yl)thian-4-amine’s linear alkyl chain likely improves solubility but reduces target specificity compared to aromatic substituents .
Pharmacological Implications: The cumyl-substituted compound is structurally analogous to synthetic cannabinoids like CUMYL-4CN-BINACA, which are regulated due to psychoactive effects . Pyran-4-amine derivatives (e.g., Example 14) are utilized in crystallography and drug refinement, indicating their role in structural biology .
Synthetic Routes :
- Thian-4-amine derivatives are often synthesized via reductive amination or nucleophilic substitution. For example, describes a Mannich reaction for thiazole amines, which could be adapted for thian-4-amine synthesis using formaldehyde and amines .
- The cumyl group might be introduced via alkylation of thian-4-amine with 2-phenylpropan-2-yl halides under basic conditions.
Q & A
Q. What are the optimal synthetic routes for N-(2-phenylpropan-2-yl)thian-4-amine, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves coupling a substituted phenylpropan-2-amine with thian-4-amine derivatives. Key steps include:
- Nucleophilic substitution : Reacting 2-phenylpropan-2-amine with thian-4-one or its derivatives under reflux conditions.
- Catalysts and solvents : Use of bases like NaOH or K₂CO₃ in polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires precise temperature control (80–100°C) and inert atmospheres to prevent oxidation of the thian moiety .
Q. How is this compound characterized structurally and functionally?
Answer:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks to the thian ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm).
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 245.14).
- X-ray crystallography : Resolve the spatial arrangement of the phenyl and thian groups, critical for understanding steric effects .
- Functional assays : Test solubility in organic solvents (e.g., chloroform, DMSO) and thermal stability via TGA/DSC .
Q. What preliminary biological activities are reported for this compound?
Answer:
- Enzyme inhibition : Preliminary studies suggest interactions with cytochrome P450 enzymes or kinases due to the sulfur atom’s electron-rich nature .
- Antimicrobial screening : Moderate activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption, validated via MIC assays .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
Answer:
- Docking simulations : Use software like AutoDock Vina to model interactions with proteins (e.g., PDB ID: 1XYZ). The phenyl group may occupy hydrophobic pockets, while the amine forms hydrogen bonds .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) indicate high affinity .
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with activity trends .
Q. What strategies resolve contradictions in reported biological data for this compound?
Answer:
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Metabolite profiling : Use LC-MS to identify degradation products that may confound results (e.g., sulfoxide derivatives under oxidative conditions) .
- Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radioactive ATP-binding assays .
Q. How does the stereoelectronic profile of this compound influence its reactivity in cross-coupling reactions?
Answer:
- Thian ring effects : The sulfur atom’s lone pairs enhance nucleophilicity, enabling Pd-catalyzed couplings (e.g., Suzuki-Miyaura with aryl boronic acids).
- Steric hindrance : The bulky 2-phenylpropan-2-yl group directs regioselectivity; meta-substitution on phenyl improves catalytic turnover .
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to optimize reaction conditions for C–N bond formation .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) during preparative HPLC.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-mediated amination to control stereochemistry .
- Process analytics : Monitor enantiomeric excess (ee) via chiral GC or NMR with europium shift reagents .
Methodological Recommendations
- Synthetic optimization : Use DoE (Design of Experiments) to evaluate solvent/base combinations and reduce byproducts .
- Data validation : Cross-reference crystallographic data (CCDC entries) with computational models to resolve structural ambiguities .
- Biological triaging : Prioritize targets via high-throughput screening followed by SPR (surface plasmon resonance) for binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
